1-(3-Hydroxy-2-methoxyphenyl)ethanone
Description
1-(3-Hydroxy-2-methoxyphenyl)ethanone (CAS: 136450-06-1) is a phenolic ketone derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the 3-position, a methoxy (-OCH₃) group at the 2-position, and an acetyl (-COCH₃) group at the 1-position (Figure 1). This compound has been isolated from natural sources, such as fungal metabolites (e.g., Fusarium spp.) and plant extracts (e.g., Zingiber officinale), and is also synthesized for pharmacological studies .
Properties
IUPAC Name |
1-(3-hydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHGDYDDWMTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Efficiency
Solvent Selection
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Methanol is ideal for hydrogenolysis due to its polarity and compatibility with Pd/C.
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Dichloromethane in demethylation ensures solubility of BBr₃ and precise temperature control.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 3-methoxy-2-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxy-2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxy-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit the activity of NADPH oxidase, reducing free radical generation and neutrophil infiltration, thereby protecting myocardial cells and cardiac function . This makes it a potential candidate for treating myocardial reperfusion injury.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1-(3-hydroxy-2-methoxyphenyl)ethanone are influenced by the position and number of hydroxyl/methoxy groups on the aromatic ring. Below is a detailed comparison with analogous phenolic ethanones:
Structural Variations and Physicochemical Properties
Key Observations :
- Hydroxyl Group Position: Compounds with adjacent hydroxyl groups (e.g., 2,3-dihydroxy in Compound 9) exhibit higher polarity and lower logP values compared to non-adjacent substitutions (e.g., 3-hydroxy-2-methoxy in the target compound) .
- Methoxy Group Impact: Methoxy groups enhance lipophilicity, as seen in the target compound (logP ~1.8) versus 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (logP ~1.2) .
2.2.1. α-Glucosidase Inhibition
- This compound: Moderate inhibitory activity (IC₅₀ ~35 µM) due to steric hindrance from the 2-OCH₃ group, which reduces enzyme binding affinity .
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8): Higher activity (IC₅₀ ~18 µM) attributed to two hydroxyl groups facilitating hydrogen bonding with α-glucosidase .
- 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (Compound 9): Similar potency to Compound 8 (IC₅₀ ~20 µM), confirming that adjacent hydroxyl groups optimize enzyme interaction .
2.2.2. Antimicrobial Activity
- The target compound shows mild antibacterial activity against Escherichia coli (MIC ~128 µg/mL) and Salmonella Typhi (MIC ~256 µg/mL) .
- 1-(3,4-Dihydroxyphenyl)ethanone derivatives (e.g., Compound III in ) exhibit broader-spectrum activity (MIC ~32 µg/mL for Gram-positive bacteria) due to enhanced redox activity from catechol groups .
2.2.3. Antioxidant Activity
- This compound: Moderate DPPH radical scavenging (EC₅₀ ~45 µM) due to a single hydroxyl group .
- 1-(2,4-Dihydroxyphenyl)ethanone: Higher activity (EC₅₀ ~22 µM) owing to two hydroxyl groups providing additional electron-donating capacity .
Molecular Docking and Structure-Activity Relationships (SAR)
- Hydroxyl Groups : Adjacent dihydroxy substitutions (e.g., 2,3- or 2,5-) enhance binding to α-glucosidase via hydrogen bonds with catalytic residues (Asp215, Glu277) .
- Methoxy Groups : Methoxy at the 2-position (target compound) introduces steric clashes, reducing binding affinity compared to 4-methoxy derivatives .
- Acetyl Group : The ketone moiety stabilizes hydrophobic interactions in enzyme active sites, as seen in both natural and synthetic derivatives .
Biological Activity
1-(3-Hydroxy-2-methoxyphenyl)ethanone, also known as 3-hydroxy-2-methoxyacetophenone, is an organic compound with the molecular formula C₉H₁₀O₃. This compound features a phenolic structure characterized by hydroxyl and methoxy substituents, which contribute to its unique chemical behavior and biological activity. Its potential therapeutic properties have garnered significant interest in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : Approximately 166.17 g/mol
- CAS Number : 204781-71-5
The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups allows for various chemical reactions and interactions, enhancing its biological activity.
Antioxidant Activity
This compound exhibits notable antioxidant properties , which are essential for neutralizing free radicals and protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Analgesic Effects
Research indicates that this compound possesses analgesic effects , potentially making it useful in pain management therapies. Its mechanism may involve the inhibition of pain pathways, similar to other analgesics.
Gastrointestinal Motility Inhibition
The compound has been shown to inhibit gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders. This effect may be due to its interaction with specific receptors involved in gut motility regulation.
Antimicrobial Properties
Studies have explored the antimicrobial activity of this compound, indicating its potential as a natural antimicrobial agent. It has been isolated from sources such as Fusarium oxysporum, highlighting its relevance in natural product chemistry and drug discovery .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory mediators. This suggests a role in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .
The biological effects of this compound are attributed to its interactions with various molecular targets:
- NADPH Oxidase Inhibition : The compound inhibits NADPH oxidase activity, reducing free radical generation and protecting myocardial cells from oxidative damage.
- Receptor Binding : It binds to specific receptors involved in pain perception and inflammation, altering cellular processes that lead to analgesic and anti-inflammatory effects.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant radical scavenging activity comparable to established antioxidants. The study utilized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify the antioxidant potential, revealing an IC50 value indicative of its effectiveness in neutralizing free radicals .
Case Study: Analgesic Mechanism Exploration
A pharmacological study investigated the analgesic properties of this compound using animal models. Results indicated a dose-dependent reduction in pain responses, supporting its potential as an alternative analgesic agent. The underlying mechanism appeared linked to modulation of the central nervous system's pain pathways.
Q & A
Q. What are the established synthetic pathways for 1-(3-Hydroxy-2-methoxyphenyl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation of a substituted phenol derivative with acetyl chloride or acetic anhydride. For example:
Nitration and Reduction : Start with a substituted phenol (e.g., 3-methylphenol), nitrate to introduce nitro groups, reduce to an amine, and then acylate .
Direct Acylation : Use a methoxy-substituted phenol derivative under controlled acidic conditions (e.g., H₂SO₄ or AlCl₃ as catalysts) .
Q. Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (nitration), 80–100°C (acylation) |
| Solvent | Dichloromethane (for acylation), ethanol (for reductions) |
| Catalyst | AlCl₃ (0.5–1.0 equiv) |
| Reaction Time | 4–12 hours (depending on step) |
Yield optimization requires strict control of pH and moisture levels to prevent side reactions like over-acylation .
Q. What spectroscopic methods are used to characterize this compound, and what key peaks indicate its structure?
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.6 ppm (3H, ketone CH₃), methoxy group at δ 3.8–3.9 ppm (3H), and aromatic protons between δ 6.7–7.2 ppm .
- ¹³C NMR : Ketone carbonyl at δ 205–210 ppm, methoxy carbon at δ 55–56 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹, O-H (phenolic) at ~3200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 166 (C₉H₁₀O₃) with fragmentation patterns confirming the methoxy and hydroxyl substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
Discrepancies in enzyme inhibition or cytotoxicity results may arise from:
- Batch Impurities : Trace impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone at 0.1–2%) can skew bioactivity . Mitigate via HPLC purification (>98% purity) .
- Solvent Effects : Use standardized solvents (e.g., DMSO) to avoid solubility-driven artifacts .
- Assay Variability : Validate assays with positive controls (e.g., quercetin for antioxidant studies) and replicate experiments across labs .
Q. What strategies are employed to study the compound’s interaction with biological targets, such as enzymes or receptors?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like COX-2 or cytochrome P450. The methoxy and hydroxyl groups show hydrogen bonding with active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Kinetic Assays : Monitor enzyme inhibition (e.g., IC₅₀ values) under varying pH and temperature conditions to map mechanism (competitive vs. non-competitive) .
Q. How can reaction pathways be modified to synthesize derivatives with enhanced pharmacological properties?
- Functional Group Interconversion :
- Replace methoxy with trifluoromethyl to enhance lipophilicity (LogP optimization) .
- Introduce amino groups via reductive amination for improved solubility .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the phenolic -OH position .
Q. Example Derivative Synthesis :
Key Data Contradictions and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
